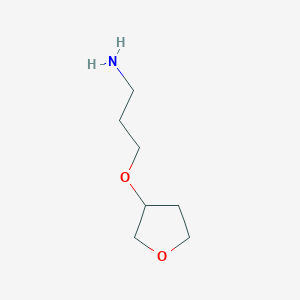

3-(3-Aminopropoxy)oxolane

Description

3-(3-Aminopropoxy)oxolane, also referred to by its systematic name 3-(3-aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamine hydrochloride, is a tertiary amine-containing compound with a tetrahydrofuran (oxolane) backbone. It is recognized for its role as a CREB (cAMP response element-binding protein) inhibitor in experimental settings, where it is dissolved in DMSO and used at micromolar concentrations in neurobiological studies . The compound’s structure features an oxolane ring linked to an aminopropoxy chain, which contributes to its solubility and binding affinity in biological systems.

Properties

IUPAC Name |

3-(oxolan-3-yloxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPBPDHUYSLFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Aminopropoxy)oxolane typically involves the reaction of oxolane derivatives with aminopropyl groups under specific conditions. One common method involves the reaction of tetrahydrofuran (THF) with 3-aminopropanol in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient synthesis.

Chemical Reactions Analysis

3-(3-Aminopropoxy)oxolane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxolane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The aminopropoxy group can participate in substitution reactions with halogenated compounds to form new derivatives.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yield .

Scientific Research Applications

3-(3-Aminopropoxy)oxolane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropoxy)oxolane involves its interaction with molecular targets such as enzymes and receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved in its mechanism of action may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis compare 3-(3-aminopropoxy)oxolane with key analogues, focusing on structural, functional, and biological distinctions.

Key Comparisons

Structural Complexity: this compound and Prexasertib share the 3-aminopropoxy motif but differ in core structure. The former has an oxolane ring, while Prexasertib incorporates a pyrazine-pyrazole scaffold, enhancing its kinase-targeting specificity . Muscarine-like oxolane ammonium salts (e.g., compound 3 from ) lack the aminopropoxy chain but include quaternary ammonium groups, which enhance ionic interactions in antimicrobial assays.

Functional Group Impact: The tertiary amine in this compound enables pH-dependent solubility and membrane permeability, critical for cellular CREB inhibition. In contrast, 3-ATF’s primary amine facilitates nucleophilic reactions in heterocyclic synthesis . Prexasertib’s nitrile and methoxy groups contribute to its stability and binding to CHK1 kinase, a feature absent in simpler oxolane derivatives .

Biological Applications: this compound is specialized for neurobiological research, whereas muscarine-like oxolane salts exhibit broad-spectrum antifungal activity (e.g., against Candida albicans) .

Biological Activity

3-(3-Aminopropoxy)oxolane, identified by its CAS number 1339095-68-9, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an oxolane ring connected to a propoxy group with an amino substitution. This unique structure may confer specific interactions with biological targets, influencing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Cytotoxic Effects : Investigations into its cytotoxicity indicate potential efficacy against cancer cell lines, making it a candidate for further anticancer drug development.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the amino group can form hydrogen bonds with biological macromolecules. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Table 1: Summary of Biological Activities and Findings

Detailed Findings

- Antimicrobial Activity : In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function.

- Cytotoxic Effects : A study evaluating the cytotoxicity of various compounds found that this compound exhibited significant apoptotic effects on HeLa cells, with IC50 values indicating potency comparable to established chemotherapeutics. The induction of apoptosis was linked to mitochondrial dysfunction and activation of caspase pathways.

- Neuroprotective Effects : Research exploring neuroprotective compounds found that this compound could mitigate oxidative stress-induced neuronal damage in cell culture models, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound are crucial for its biological activities. Variations in the alkyl chain length or functional groups attached to the oxolane ring could significantly impact its efficacy and selectivity towards different biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.